2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-5-6-16-17(11-13)25-19(21-16)23-9-7-22(8-10-23)18(24)14-3-2-4-15(20)12-14/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFNOYIWFTAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: and a CAS number of 897465-99-5. Its structure features a benzothiazole core, which is known for its diverse biological activities. The incorporation of fluorine in the benzoyl moiety enhances its lipophilicity and biological activity, making it a subject of interest in drug development.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives often exhibit potent anticancer properties. For instance, studies have shown that similar fluorinated benzothiazole compounds demonstrate significant cytotoxicity against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .
In specific studies, derivatives with fluorine substitutions have been reported to have lower IC50 values compared to their non-fluorinated counterparts, indicating enhanced potency against cancer cells . The fluorine atom's influence on electronic properties may improve interactions with biological targets.
PPARδ Agonism
Recent studies have highlighted the potential of benzothiazole derivatives as selective agonists for peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in metabolic regulation. For example, derivatives similar to 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole have been evaluated for their ability to modulate lipid metabolism and improve high-density lipoprotein cholesterol levels in vivo .
The structure-activity relationship (SAR) studies suggest that modifications at the piperazine or benzothiazole moieties can significantly affect agonistic activity and selectivity towards PPAR subtypes .
Chagas Disease Treatment
Fluorinated benzothiazole derivatives have shown promise in treating Chagas disease, caused by Trypanosoma cruzi. Compounds with similar structures have demonstrated low IC50 values against this pathogen, indicating their potential as lead compounds for developing new treatments .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | Compound demonstrated significant cytotoxicity against multiple cancer cell lines with enhanced activity due to fluorination. |
| PPARδ Agonism | Identified as a potent agonist with implications for treating metabolic syndrome; showed improved lipid profiles in animal models. |
| Chagas Disease | Exhibited high potency against Trypanosoma cruzi, suggesting potential for therapeutic application. |
Mechanism of Action
The mechanism of action of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets in the body. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine Derivatives
- Target Compound vs. Fmoc-Piperazine-Acetic Acid () :
The Fmoc group in the latter serves as a temporary protecting group in peptide synthesis, whereas the 3-fluorobenzoyl group in the target compound is a permanent substituent likely designed for target engagement. The acetic acid chain in enhances water solubility, but the fluorinated aromatic ring in the target compound may prioritize lipophilicity for membrane permeability.
Benzothiazole-Pyrazoline Hybrids ()**
In contrast, the piperazine-fluorobenzoyl combination in the target compound may favor interactions with G-protein-coupled receptors (GPCRs) or kinases. The 4-methoxyphenyl group in is electron-donating, which contrasts with the electron-withdrawing fluorine in the target compound, suggesting divergent electronic profiles for receptor binding.
Isothiocyanate-Functionalized Benzothiazoles ()**
The isothiocyanate group in enables covalent binding to proteins (e.g., antibodies), making it a tool for bioconjugation. The target compound’s fluorobenzoyl group lacks this reactivity, implying a non-covalent mode of action. Additionally, the smaller molecular weight of (282.38 vs. ~357.4) may facilitate diffusion across cellular barriers but limit target affinity.
Biological Activity
The compound 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. Its structure consists of a benzothiazole core, a piperazine moiety, and a fluorobenzoyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula for 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is C₁₆H₁₈F₃N₃S. The presence of various functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₃S |
| Molecular Weight | 313.39 g/mol |
| IUPAC Name | 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole |
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of piperazine with 3-fluorobenzoyl chloride and subsequent cyclization to form the benzothiazole ring. Various synthetic routes have been explored to optimize yield and purity .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole, exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Activity
Benzothiazole derivatives have also demonstrated anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Neuroprotective Effects
Recent studies highlight the neuroprotective effects of benzothiazole derivatives. Specifically, 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This activity may be attributed to its interaction with neurotransmitter systems and modulation of neuroinflammatory responses .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzothiazole derivatives against clinical isolates. Results indicated that compounds with piperazine substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Neuroprotective Study : In a model of neurodegeneration, a benzothiazole derivative was shown to reduce neuronal cell death and improve cognitive function in animal models through modulation of glutamate receptors .
Q & A
Q. What are the key synthetic strategies for constructing the benzothiazole core in this compound?
The benzothiazole scaffold is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with α,β-unsaturated ketones (e.g., enones) in ethanol under reflux to form the thiazole ring . Subsequent functionalization of the 2-position with piperazine is achieved via nucleophilic aromatic substitution (SNAr) using a chloro- or nitro-substituted benzothiazole precursor. Piperazine coupling often employs refluxing ethanol or toluene as solvents .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR are essential for verifying the benzothiazole core, piperazine connectivity, and fluorobenzoyl substitution patterns. For example, distinct aromatic proton signals and splitting patterns confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and absolute configuration, particularly for chiral intermediates or stereochemical ambiguities .
Q. How is the 3-fluorobenzoyl group introduced to the piperazine ring?
The 3-fluorobenzoyl moiety is typically introduced via acylation of piperazine. A common method involves reacting piperazine with 3-fluorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added to scavenge HCl byproducts .
Q. What purification methods are effective for isolating the final compound?
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are used to purify the final product, leveraging solubility differences .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates with similar polarities.
Advanced Research Questions
Q. How can coupling efficiency between the benzothiazole precursor and piperazine be optimized?
- Solvent selection : Ethanol promotes SNAr reactions due to its polar protic nature, while toluene may reduce side reactions at higher temperatures .
- Reaction duration : Extended reflux (e.g., 36 hours) improves yields for sterically hindered couplings .
- Catalysts : Anhydrous conditions and catalytic KI or Cu(I) salts enhance reactivity in challenging substitutions .
Q. What strategies mitigate side reactions during fluorobenzoyl acylation?
- Controlled stoichiometry : Use a slight excess (1.2 eq) of 3-fluorobenzoyl chloride to minimize over-acylation.
- Temperature modulation : Maintain 0–5°C during acyl chloride addition to suppress hydrolysis .
- Byproduct analysis : Monitor reaction progress via TLC or HPLC to detect di-acylated piperazine derivatives.
Q. How do structural modifications (e.g., methyl vs. fluoro substituents) impact physicochemical properties?
- LogP calculations : The 6-methyl group increases lipophilicity, while the 3-fluorobenzoyl moiety enhances metabolic stability.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition points influenced by substituent electronic effects .
Q. What computational methods support SAR studies for this compound?
- Docking simulations : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity patterns in electrophilic substitutions .
Data Contradictions and Resolution
Q. How can researchers reconcile variations in reported synthetic yields for similar piperazine-benzothiazole derivatives?
Conflicting yields (e.g., 70–85%) may arise from differences in:
Q. What analytical approaches resolve ambiguities in fluorobenzoyl regiochemistry?
- NOESY NMR : Identifies spatial proximity between fluorine and adjacent protons.
- Isotopic labeling : Synthesize analogs with 19F or 13C labels to track substituent orientation .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Piperazine Coupling
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Chloro-benzothiazole | Ethanol | 80 | 36 | 85 | |
| 6-Methyl-benzothiazole | Toluene | 110 | 24 | 72 |
Q. Table 2: Stability of Functional Groups Under Acidic Conditions
| Group | pH Range | Degradation Observed? | Mitigation Strategy |
|---|---|---|---|
| Fluorobenzoyl | < 3 | Hydrolysis | Use buffered aqueous phases |
| Benzothiazole | 2–12 | Stable | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
